Cochlioquinone A is the major component of a bioactive pigment isolated from Bipolaris leersia. Cochlioquinone A is anti-angiogenic and exhibits inhibitory activity against diacylglycerol acyltransferase and NADH-ubiquinone reductase.
Cochlioquinone A
CAS No.: 32450-25-2
Cat. No.: VC20756088
Molecular Formula: C30H44O8
Molecular Weight: 532.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 32450-25-2 |
---|---|
Molecular Formula | C30H44O8 |
Molecular Weight | 532.7 g/mol |
IUPAC Name | [(2S,3R,4S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate |
Standard InChI | InChI=1S/C30H44O8/c1-9-15(2)25(36-17(4)31)16(3)18-14-19(32)22-24(34)27-29(7)12-10-20(28(5,6)35)37-21(29)11-13-30(27,8)38-26(22)23(18)33/h14-16,20-21,24-25,27,34-35H,9-13H2,1-8H3/t15-,16-,20+,21+,24+,25+,27+,29-,30+/m0/s1 |
Standard InChI Key | UWSYUCZPPVXEKW-MHUJPXPPSA-N |
Isomeric SMILES | CC[C@H](C)[C@H]([C@@H](C)C1=CC(=O)C2=C(C1=O)O[C@@]3(CC[C@@H]4[C@@]([C@H]3[C@@H]2O)(CC[C@@H](O4)C(C)(C)O)C)C)OC(=O)C |
SMILES | CCC(C)C(C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C)OC(=O)C |
Canonical SMILES | CCC(C)C(C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C)OC(=O)C |
Appearance | Yellow Lyophilisate |
Chemical Structure and Properties
Cochlioquinone A (C₃₀H₄₄O₈) is a complex molecule with a molecular weight of 532.7 g/mol . It features a unique chemical structure that incorporates a pyrano[3,2-a]xanthene ring system with multiple substituents. The IUPAC name of this compound is [(2S,3R,4S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate . This complex structure contributes to its various biological activities.
The compound possesses several key physicochemical properties that influence its biological behavior:
Property | Value |
---|---|
Molecular Formula | C₃₀H₄₄O₈ |
Molecular Weight | 532.70 g/mol |
Topological Polar Surface Area (TPSA) | 119.00 Ų |
XlogP | 3.40 |
AlogP | 3.82 |
H-Bond Acceptors | 8 |
H-Bond Donors | 2 |
Rotatable Bonds | 6 |
These properties suggest that Cochlioquinone A has moderate lipophilicity and hydrogen-bonding capacity, which are important factors affecting its absorption, distribution, and biological activity . The moderate number of rotatable bonds indicates some conformational flexibility, which may be relevant for its interaction with biological targets.
Spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), have been instrumental in elucidating the structure of Cochlioquinone A. In positive ion mode ESI-MS-MS, Cochlioquinone A exhibits a sodiated quasi-molecular ion peak [M+Na]⁺ at 555 daltons, with characteristic fragmentation patterns including the loss of acetic acid (Δ m/z = 60 daltons) from the side chain and loss of water (Δ m/z = 18 daltons) from the hydroxyl group in the pyrane ring .
Natural Sources and Isolation
Cochlioquinone A has been identified in several fungal species, demonstrating its distribution across various ecological niches. The compound has been reported in:
The isolation of Cochlioquinone A and its derivatives has been documented from multiple sources. Notably, a related compound, Cochlioquinone A1 (CoA1), was isolated from the culture extract of Bipolaris zeicola . Similar compounds have been isolated from Cochliobolus sp., identified as UFMGCB-555 in one study .
The production of Cochlioquinone A appears to be influenced by the growth conditions and metabolic status of the producing organisms. Isolation typically involves extraction from fungal cultures using organic solvents, followed by various chromatographic techniques for purification. These isolation procedures are critical for obtaining pure compounds for biological and structural studies.
Biological Activities
Enzyme Inhibition Properties
Cochlioquinone A demonstrates significant inhibitory effects on several enzymes involved in lipid metabolism. It functions as an inhibitor of:
-
Diacylglycerol kinase (DGK) with a Ki value of 3.1 μM
-
Diacylglycerol acyltransferase (DGAT) with an IC50 value of 5.6 μM
These enzyme inhibition properties suggest that Cochlioquinone A may influence lipid signaling pathways and potentially affect cellular processes regulated by these enzymes. The inhibition of DGK results in reduced production of phosphatidic acid, a key signaling lipid. Experimental evidence indicates that Cochlioquinone A reduces the concentration of phosphatidic acid in T cell lymphoma with an IC50 value of 3 μM .
Additionally, Cochlioquinone A has been shown to interfere with the trypanothione reductase (TryR) assay by reacting with the reduced form of trypanothione, interrupting the chemical reduction of DTNB (Ellman's reagent) . This interaction results in a false positive readout in the assay, highlighting the importance of considering potential chemical interactions when evaluating enzyme inhibition.
Anti-angiogenic Properties
One of the most significant biological activities of Cochlioquinone A and its derivatives is their anti-angiogenic effect. Cochlioquinone A1 (CoA1), a compound closely related to Cochlioquinone A, exhibits potent inhibition of angiogenesis in vitro. Specifically, CoA1 inhibits:
-
Basic fibroblast growth factor (bFGF)-induced tube formation
These effects are observed at a concentration of 1 μg/mL without cytotoxicity, indicating selective anti-angiogenic activity rather than general cellular toxicity. Notably, CoA1 demonstrates more potent inhibition of BAEC growth compared to its effects on normal and cancer cell lines . This selective activity suggests that Cochlioquinone A derivatives could potentially be developed as targeted anti-angiogenic agents.
Receptor Binding Properties
Cochlioquinone A exhibits activity beyond enzyme inhibition, extending to receptor interactions. Research has shown that it competes with macrophage inflammatory protein-1α for binding to human CCR5 chemokine receptors with an IC50 value of 11 μM . CCR5 is an important chemokine receptor involved in immune cell trafficking and has been implicated in various inflammatory conditions and HIV infection.
This receptor binding activity suggests that Cochlioquinone A may influence inflammatory processes and immune cell recruitment, adding another dimension to its biological profile. The moderate affinity for CCR5 indicates that structural modifications might be necessary to enhance this activity for potential therapeutic applications targeting chemokine-mediated processes.
Pharmacokinetic and ADMET Properties
Understanding the pharmacokinetic and toxicological properties of Cochlioquinone A is crucial for evaluating its potential as a therapeutic agent. Computational predictions of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties provide valuable insights:
ADMET Parameter | Prediction | Probability |
---|---|---|
Human Intestinal Absorption | Positive | 97.51% |
Blood-Brain Barrier Penetration | Positive | 60.00% |
Human Oral Bioavailability | Negative | 61.43% |
Subcellular Localization | Mitochondria | 82.90% |
P-glycoprotein Substrate | Positive | 53.34% |
P-glycoprotein Inhibitor | Positive | 72.16% |
CYP3A4 Substrate | Positive | 69.10% |
CYP3A4 Inhibition | Negative | 52.69% |
Hepatotoxicity | Positive | 51.91% |
Carcinogenicity | Negative | 97.00% |
Reproductive Toxicity | Positive | 91.11% |
These predictions suggest that Cochlioquinone A is likely to be absorbed from the intestine but may have limited oral bioavailability . The compound may interact with drug transporters like P-glycoprotein and undergo metabolism by CYP3A4, which could affect its pharmacokinetic profile and potential drug interactions.
Regarding solubility and stability, Cochlioquinone A is soluble in various organic solvents including DMF, DMSO, ethanol, and methanol . For optimal stability, storage at -20°C is recommended, with precautions to avoid repeated freezing and thawing that might lead to product degradation .
Analytical Methods for Cochlioquinone A Identification
Several analytical techniques have been employed for the identification and characterization of Cochlioquinone A in research settings:
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation of Cochlioquinone A. Both 1H-NMR and 13C-NMR, along with 2D techniques such as HSQC (Heteronuclear Single Quantum Coherence), provide detailed information about the molecular structure . The availability of reference spectral data facilitates the identification of Cochlioquinone A in unknown samples.
Mass Spectrometry
Mass spectrometry, particularly ESI-MS-MS (Electrospray Ionization Tandem Mass Spectrometry), is valuable for Cochlioquinone A identification. The characteristic fragmentation patterns, including the sodiated quasi-molecular ion peak [M+Na]+ at 555 daltons and the losses of acetic acid and water, serve as diagnostic markers . These features enable both identification and structural confirmation of Cochlioquinone A in complex mixtures.
Chromatographic Techniques
Various chromatographic methods, including high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), are commonly used for isolation and purification of Cochlioquinone A from fungal extracts. These techniques, especially when coupled with mass spectrometry or spectrophotometric detection, provide powerful tools for both qualitative and quantitative analysis of Cochlioquinone A in biological samples.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume